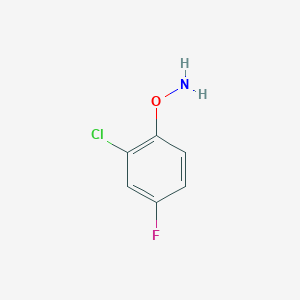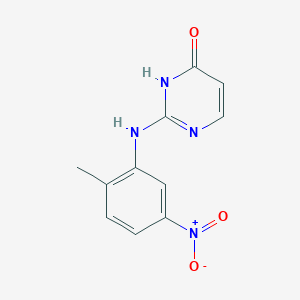
1,3-Dibromo-2-(2,3-dibromopropoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibromo-2-(2,3-dibromopropoxy)benzene is an organic compound with the molecular formula C9H7Br5O. It is a brominated aromatic ether, characterized by the presence of multiple bromine atoms attached to the benzene ring and the propoxy group. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-2-(2,3-dibromopropoxy)benzene typically involves the bromination of 1,3-dibromobenzene followed by the reaction with 2,3-dibromopropanol. The reaction conditions often include the use of solvents such as chloroform or ethyl acetate and catalysts like aluminum bromide to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromine and appropriate catalysts under controlled temperature and pressure conditions. The process ensures high yield and purity of the final product, which is essential for its applications in various industries .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dibromo-2-(2,3-dibromopropoxy)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like sodium hydroxide or potassium iodide.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium iodide, solvents like acetone or ethanol.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dehalogenated products or alcohols.
Wissenschaftliche Forschungsanwendungen
1,3-Dibromo-2-(2,3-dibromopropoxy)benzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized as a flame retardant due to its brominated structure, which imparts fire-resistant properties to materials
Wirkmechanismus
The mechanism of action of 1,3-Dibromo-2-(2,3-dibromopropoxy)benzene involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene: Similar structure with additional bromine atoms on the benzene ring.
2,3-Dibromo-1-propanol: A simpler brominated compound used as a precursor in the synthesis of more complex molecules.
Uniqueness
1,3-Dibromo-2-(2,3-dibromopropoxy)benzene is unique due to its specific arrangement of bromine atoms and the propoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry, where its specific reactivity and properties are required .
Eigenschaften
Molekularformel |
C9H8Br4O |
|---|---|
Molekulargewicht |
451.77 g/mol |
IUPAC-Name |
1,3-dibromo-2-(2,3-dibromopropoxy)benzene |
InChI |
InChI=1S/C9H8Br4O/c10-4-6(11)5-14-9-7(12)2-1-3-8(9)13/h1-3,6H,4-5H2 |
InChI-Schlüssel |
ZVVQBGGDICWXEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Br)OCC(CBr)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Benzo[g]indazole-3-carboxylic acid](/img/structure/B13688272.png)
![5-Methoxy-2,9-dihydro-1h-pyrido[3,4-b]indol-1-one](/img/structure/B13688273.png)

![6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid](/img/structure/B13688290.png)


![(E)-3-(Dimethylamino)-1-[7-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]prop-2-en-1-one](/img/structure/B13688306.png)


![2-(2-Furyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13688335.png)
![(1R,6R)-3-Cbz-8-oxa-3-azabicyclo[4.2.0]octan-7-one](/img/structure/B13688340.png)


